molecular formula C₁₅H₂₅ClN₂O₅ B156748 Lupanine CAS No. 550-90-3

Lupanine

Cat. No. B156748
CAS RN: 550-90-3
M. Wt: 248.36 g/mol
InChI Key: JYIJIIVLEOETIQ-XDQVBPFNSA-N
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Description

Lupanine is a quinolizidine alkaloid present in the genus Lupinus, commonly referred to as lupins, of the flowering plant family Fabaceae . It is a plant toxin contained in the wastewater of lupine bean processing industries, which could be used for semi-synthesis of various novel high added-value compounds . It is among the most important of the tetracyclic quinolizidine alkaloids .


Synthesis Analysis

Lupanine is naturally biosynthesized from l-lysine in the Lupinus genes of plants along with various other quinolizidine alkaloids . In the biosynthetic process, lysine is first decarboxylated into cadaverine . An environmentally friendly process for microbial production of enantiopure lupanine has been developed .


Molecular Structure Analysis

The molecular formula of Lupanine is C15H24N2O . The Lupanine molecule contains a total of 45 bond(s) There are 21 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 4 six-membered ring(s), 1 eight-membered ring(s), 2 ten-membered ring(s), 2 twelve-membered ring(s), 1 tertiary amide(s) (aliphatic) and 1 tertiary amine(s) (aliphatic) .


Chemical Reactions Analysis

Lupanine is a plant toxin that is biosynthesized in green tissues of the plant, transported via phloem, and stored in all organs of the plant, including seeds . The biosynthesis of Lupanine is poorly understood, with only the two first pathway enzymes having been discovered so far .


Physical And Chemical Properties Analysis

Lupanine has a molecular weight of 248.36 . It is a brown oil . The optimal culture conditions for racemic lupanine biodegradation were determined as 31 °C, pH 6–7, and 1.5 g L −1 initial lupanine concentration .

Mechanism of Action

Lupanine, also known as Lupanin, is a plant toxin found in the wastewater of lupine bean processing industries . It is a quinolizidine alkaloid that has been studied for its potential therapeutic effects .

Target of Action

Lupanine’s primary targets appear to be the ATP-dependent K+ channels (KATP channels) and insulin gene expression . These targets play a crucial role in glucose homeostasis and insulin secretion .

Mode of Action

Lupanine interacts with its targets by directly inhibiting the KATP channels . This inhibition is dose-dependent but even with a high lupanine concentration of 1 mmol/L or after a prolonged exposure time (12 h), the KATP channel block is incomplete . Lupanine also increases the expression of the Ins-1 gene, which is involved in insulin production .

Biochemical Pathways

Lupanine’s action on KATP channels and insulin gene expression affects the biochemical pathways involved in glucose homeostasis and insulin secretion . The potentiating effect on secretion is correlated to membrane depolarization and an increase in the frequency of Ca2+ action potentials .

Pharmacokinetics

The distribution of Lupanine within the body conforms to a two-compartment model . It has a short half-life and is primarily excreted through urine . These properties impact the bioavailability of Lupanine, influencing its therapeutic potential.

Result of Action

Lupanine’s action results in significantly elevated insulin secretion in the presence of 15 mmol/L glucose . This leads to improved glucose homeostasis, making Lupanine a potential therapeutic agent for type-2 diabetes mellitus .

Action Environment

The action of Lupanine can be influenced by environmental factors. For instance, Pseudomonas putida LPK411, a microorganism capable of enantioselectively biodegrading Lupanine enantiomers, has been employed for the resolution of the Lupanine racemate content of unrefined and pretreated industrial effluents . This suggests that the presence of certain microorganisms in the environment can influence the action and efficacy of Lupanine.

Safety and Hazards

Lupanine is a hepatotoxin prevalent in the seeds of leguminous herbs of the genus Lupinus . It is harmful if swallowed . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The biological chiral separation process of lupanine constitutes an eco-friendly and low-cost alternative to widely used chemical methods for chiral separation . Future research should aim at optimizing and up-scaling the enantiopure biodegradation process proposed . This review will contribute to the full elucidation of the QA pathway, including the identification and characterization of the missing pathway enzymes .

properties

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJIIVLEOETIQ-XDQVBPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001023908
Record name Lupanine d-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lupanine

CAS RN

550-90-3, 4356-43-8
Record name (+)-Lupanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lupanine d-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupanine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupanine d-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUPANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUPANINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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